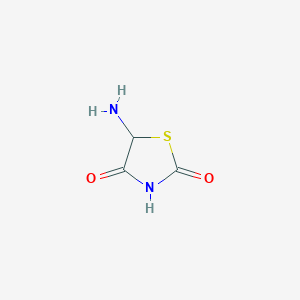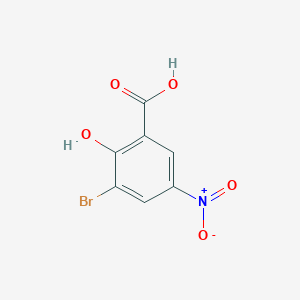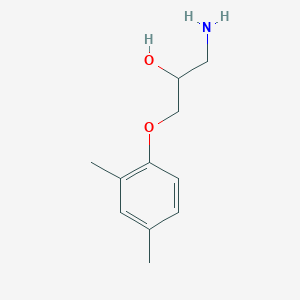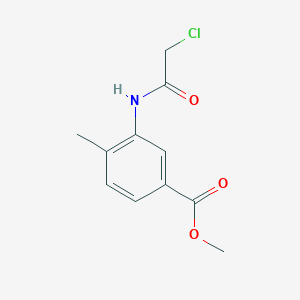
Methyl 3-(2-chloroacetamido)-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-chloroacetamido)-4-methylbenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, cosmetics, and materials science. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from the structural and functional similarities with the compounds that are discussed.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an appropriate benzoyl compound with another reagent. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature . Similarly, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas are synthesized using the reaction of isomeric methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran . These methods suggest that the synthesis of Methyl 3-(2-chloroacetamido)-4-methylbenzoate could potentially be carried out through a similar pathway involving the acylation of a suitable amine with a chloroacetamide derivative under appropriate conditions.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, FT-IR, and NMR spectroscopy. For example, the structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray diffraction and Hirshfeld surface analysis . The molecular structure and vibrational wavenumbers of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate were computed using HF and DFT methods . These studies provide a framework for analyzing the molecular structure of Methyl 3-(2-chloroacetamido)-4-methylbenzoate, which would likely involve similar computational and experimental approaches to determine its geometry, intermolecular interactions, and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of benzoate derivatives can be inferred from their frontier molecular orbitals, namely the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). The HOMO and LUMO analysis helps in understanding the charge transfer within the molecules . For instance, the lower band gap value in methyl 4-hydroxybenzoate indicates the molecular determinants underlying its pharmaceutical activity . By analogy, the chemical reactivity of Methyl 3-(2-chloroacetamido)-4-methylbenzoate could be studied through similar quantum chemical calculations to predict its potential interactions and reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives are characterized by their melting points, solubility, and mesomorphic behavior. For example, a series of methyl 3,5-bis(3,4,5-trialkyloxybenzoylamino)-4-methylbenzoates exhibit mesomorphic behavior at elevated temperatures, and their liquid crystalline properties are characterized using differential scanning calorimetry and X-ray diffraction . The intermolecular hydrogen bonding plays a significant role in their physical properties . These findings suggest that the physical and chemical properties of Methyl 3-(2-chloroacetamido)-4-methylbenzoate would also be influenced by its ability to form hydrogen bonds and its mesomorphic behavior, which could be investigated using similar analytical techniques.
Aplicaciones Científicas De Investigación
Antioxidant Agent Synthesis
Methyl 3-(2-chloroacetamido)-4-methylbenzoate is used in the synthesis of antioxidant agents. In a study, 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives were synthesized, which showed potential as antioxidant agents. The synthesized compounds underwent quantum chemical calculations and molecular docking to estimate their antioxidant efficacy (Hossan, 2020).
Central Nervous System (CNS) Activity
Another application is in the development of compounds for CNS activity. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones were prepared, showing significant CNS activities, comparable to triazolam (Hirai et al., 1982).
Cocrystal Formation
Methyl 3-(2-chloroacetamido)-4-methylbenzoate is also involved in cocrystal formation. A study on 3-(chloroacetamido)pyrazole revealed different polymorphs and cocrystals, demonstrating the compound's utility in crystal growth and design (Kaftory et al., 2005).
Solubility Studies
The solubility of related compounds, such as 4-methylbenzoic acid, has been studied in various solvents. This research is vital for understanding the solubility characteristics of methyl 3-(2-chloroacetamido)-4-methylbenzoate and related compounds (Li et al., 2001).
Antimicrobial and Cytotoxic Activity
Compounds derived from methyl 3-(2-chloroacetamido)-4-methylbenzoate have been evaluated for their antimicrobial and cytotoxic activities. For example, azetidine-2-one derivatives of 1H-benzimidazole showed significant antibacterial and cytotoxic properties (Noolvi et al., 2014).
Agricultural Applications
In agriculture, derivatives of methyl 3-(2-chloroacetamido)-4-methylbenzoate, like Carbendazim and Tebuconazole, are used as fungicides. Nanoparticles have been developed for sustained release of these fungicides, demonstrating potential for improved agricultural applications (Campos et al., 2015).
Anticancer Activity
There is also research on the anticancer activity of derivatives. For instance, some 1H-inden-1-one substituted (Heteroaryl)Acetamide Derivatives have been synthesized and shown to exhibit growth inhibition against various cancer cell lines (Karaburun et al., 2018).
Propiedades
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-3-4-8(11(15)16-2)5-9(7)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTXPUFVJPYMIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392319 |
Source


|
| Record name | Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |
CAS RN |
54941-43-4 |
Source


|
| Record name | Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

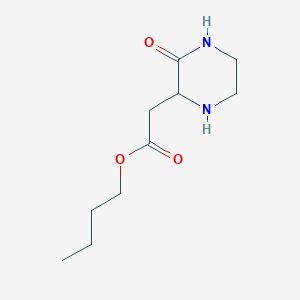
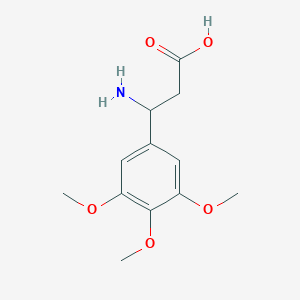
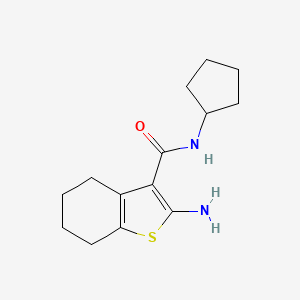
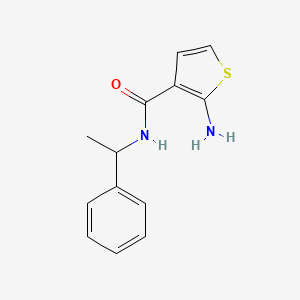
![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)
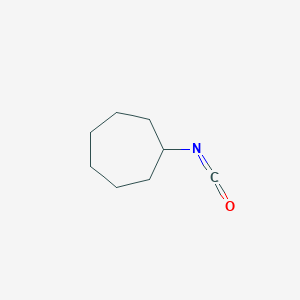
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)
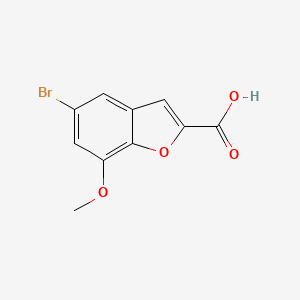
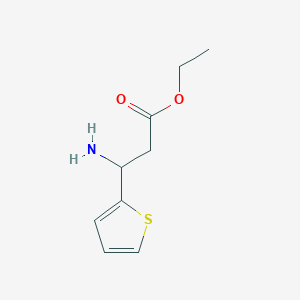
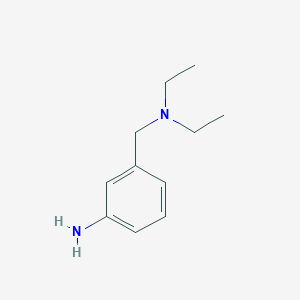
![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)
